molecular formula C17H22O B14675198 Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- CAS No. 33809-30-2

Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-

Cat. No.: B14675198
CAS No.: 33809-30-2
M. Wt: 242.36 g/mol
InChI Key: UABHVIXYIUWXAI-UHFFFAOYSA-N
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Description

Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-, also known as 4-tert-Butylacetophenone, is an organic compound with the molecular formula C12H16O. It is a derivative of acetophenone, where the phenyl group is substituted with a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to the para position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, which lacks the tert-butyl group.

    4-tert-Butylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    4-tert-Butylbenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and physical properties

Properties

CAS No.

33809-30-2

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

(4-tert-butylcyclohexen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H22O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3

InChI Key

UABHVIXYIUWXAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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